molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9

{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Cat. No. B1452159
M. Wt: 247.29 g/mol
InChI Key: OQSNNRGYXZSHAG-UHFFFAOYSA-N
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Description

The compound “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” is a type of amide. Amides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . They are often used as building blocks in various chemical syntheses .

Scientific Research Applications

  • Cancer Drug Development

    • Field: Biomedical Science, Oncology
    • Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
    • Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
    • Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
  • Fabric Softeners/Surfactants

    • Field: Chemical Engineering, Textile Industry
    • Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
    • Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
    • Results: The use of these compounds results in softer textiles .
  • Latex Paints

    • Field: Chemical Engineering, Paint Industry
    • Application: These compounds are used in the production of latex paints .
    • Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
    • Results: The use of these compounds results in paints with improved adhesion .
  • Fuel/Lube Oil Additives

    • Field: Chemical Engineering, Automotive Industry
    • Application: These compounds are used in the production of fuel/lube oil additives .
    • Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
    • Results: The use of these compounds results in improved fuel/lube oil performance .
  • Urethane Systems

    • Field: Chemical Engineering, Polymer Science
    • Application: These compounds are used in urethane systems .
    • Method: Via the pendent amino and hydroxy functionalities, these compounds are used in urethane systems .
    • Results: The use of these compounds results in improved urethane systems .
  • Chelating Agents

    • Field: Chemical Engineering, Environmental Science
    • Application: These compounds are used in the synthesis of chelating agents .
    • Method: They are formulated as an intermediate to form polycarboxylic acids and their salts .
    • Results: The use of these compounds results in effective chelating agents .
  • Cancer Drug Development

    • Field: Biomedical Science, Oncology
    • Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
    • Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
    • Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
  • Fabric Softeners/Surfactants

    • Field: Chemical Engineering, Textile Industry
    • Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
    • Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
    • Results: The use of these compounds results in softer textiles .
  • Latex Paints

    • Field: Chemical Engineering, Paint Industry
    • Application: These compounds are used in the production of latex paints .
    • Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
    • Results: The use of these compounds results in paints with improved adhesion .
  • Fuel/Lube Oil Additives

    • Field: Chemical Engineering, Automotive Industry
    • Application: These compounds are used in the production of fuel/lube oil additives .
    • Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
    • Results: The use of these compounds results in improved fuel/lube oil performance .
  • Urethane Systems

    • Field: Chemical Engineering, Polymer Science
    • Application: These compounds are used in urethane systems .
    • Method: Via the pendent amino and hydroxy functionalities, these compounds are used in urethane systems .
    • Results: The use of these compounds results in improved urethane systems .
  • Chelating Agents

    • Field: Chemical Engineering, Environmental Science
    • Application: These compounds are used in the synthesis of chelating agents .
    • Method: They are formulated as an intermediate to form polycarboxylic acids and their salts .
    • Results: The use of these compounds results in effective chelating agents .

properties

IUPAC Name

N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSNNRGYXZSHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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